5-Phenethylisoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(2-phenylethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c12-11-8-10(14-13-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,13) |
InChI Key |
XQQPBHJYYCBNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NO2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Phenethylisoxazol 3 Amine
Strategic Approaches to Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several established methods that can be adapted for the synthesis of 5-phenethylisoxazol-3-amine. These strategies primarily revolve around the formation of the heterocyclic ring from acyclic precursors.
1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis
A powerful and widely employed method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. edu.krdresearchgate.net This concerted pericyclic reaction allows for the direct formation of the isoxazole ring with a high degree of control over regioselectivity. edu.krd In the context of this compound, this would involve the reaction of a suitable nitrile oxide precursor with 4-phenyl-1-butyne (B98611). The nitrile oxide can be generated in situ from various precursors, such as oximes, hydroximoyl halides, or nitroalkanes. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the substituents on the alkyne and the nitrile oxide. edu.krd
| Dipolarophile | 1,3-Dipole | Product | Reference |
| Alkyne | Nitrile Oxide | Isoxazole | researchgate.net |
| 4-Phenyl-1-butyne | Cyanoformamide (B1595522) N-oxide (from cyanoformamide oxime) | 5-Phenethylisoxazol-3-carboxamide | Inferred |
This table presents a generalized 1,3-dipolar cycloaddition reaction for isoxazole synthesis and a potential specific application for a precursor to the target compound.
Condensation and Cyclization Reactions for Isoxazole Scaffold Generation
A classical and versatile approach to isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). masterorganicchemistry.com For the synthesis of 3-aminoisoxazoles, a β-ketonitrile is a common precursor. organic-chemistry.org The reaction proceeds through the initial formation of an oxime at the keto group, followed by an intramolecular cyclization via nucleophilic attack of the oxime hydroxyl group onto the nitrile carbon, and subsequent dehydration to afford the aromatic isoxazole ring.
The regioselectivity of this reaction is a critical consideration. The reaction of a β-ketonitrile with hydroxylamine can potentially yield both 3-aminoisoxazole (B106053) and 5-aminoisoxazole isomers. However, by carefully controlling the reaction conditions, such as pH and temperature, a high degree of regioselectivity can be achieved. Generally, neutral or weakly acidic conditions favor the formation of the 3-aminoisoxazole isomer. organic-chemistry.orgdoi.org
To synthesize this compound via this route, the key starting material would be 3-oxo-5-phenylpentanenitrile. The synthesis of this precursor could be achieved through various methods, such as the Claisen condensation of an appropriate ester and acetonitrile.
| β-Ketonitrile | Reagent | Conditions | Product | Yield | Reference |
| General β-Ketonitrile | Hydroxylamine | Neutral or weakly acidic | 3-Aminoisoxazole | Good | organic-chemistry.org |
| 4,4-Dimethyl-3-oxopentanenitrile | Hydroxylamine | 7 < pH < 8, ≤45 °C | 3-Amino-5-tert-butylisoxazole | Good | organic-chemistry.org |
| 3-Oxo-5-phenylpentanenitrile | Hydroxylamine | Neutral or weakly acidic | This compound | Inferred | - |
This table outlines the general condensation reaction for 3-aminoisoxazole synthesis, a specific example from the literature, and the proposed reaction for the target compound.
Multi-Component Reaction (MCR) Applications for Isoxazole Derivative Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. mdpi.com Several MCRs have been developed for the synthesis of isoxazole derivatives. mdpi.com For instance, a one-pot reaction involving an aldehyde, hydroxylamine, and a β-ketoester can lead to the formation of isoxazol-5-ones, which can be further functionalized. mdpi.com While a direct MCR for the synthesis of this compound is not explicitly reported, the principles of MCRs could be applied to develop a convergent synthesis. For example, a reaction between 3-phenylpropanal, a cyanide source, and a suitable synthon for the N-O fragment of the isoxazole ring could potentially lead to the target molecule or a close precursor.
Regioselective Synthesis Strategies for Isoxazole Isomers
As highlighted in the condensation and cyclization section, achieving regioselectivity is paramount when synthesizing substituted isoxazoles, particularly when isomeric products are possible. In the synthesis of 3-aminoisoxazoles from β-ketonitriles, careful control of pH is the key determinant for regioselectivity. organic-chemistry.org A study by Johnson et al. demonstrated that at a pH between 7 and 8 and at temperatures at or below 45 °C, the reaction of hydroxylamine with β-ketonitriles selectively yields 3-aminoisoxazoles. organic-chemistry.org In contrast, at a pH greater than 8 and at higher temperatures (100 °C), the 5-aminoisoxazole isomer is preferentially formed. organic-chemistry.org This control is attributed to the differential reactivity of the ketone and nitrile functionalities towards hydroxylamine under varying pH conditions.
Functionalization and Derivatization of the Amine Moiety
The primary amine group at the 3-position of the isoxazole ring serves as a versatile handle for further molecular elaboration. Standard methodologies for amine functionalization can be readily applied to this compound to generate a diverse range of derivatives.
Direct Alkylation and Reductive Amination Strategies for the Amine Functionality
Direct N-alkylation of the 3-amino group can be achieved by reacting this compound with alkyl halides in the presence of a base. This reaction introduces a single or multiple alkyl groups onto the nitrogen atom. However, a common challenge with direct alkylation is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
A more controlled and widely used method for the mono-alkylation of primary amines is reductive amination. wikipedia.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgharvard.edu The choice of reducing agent is crucial, with milder reagents like NaBH₃CN being particularly effective as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu This method offers high yields and chemoselectivity for the synthesis of N-substituted derivatives of this compound.
| Amine Substrate | Carbonyl Compound | Reducing Agent | Product | Reference |
| Primary Amine | Aldehyde/Ketone | NaBH₃CN | Secondary Amine | wikipedia.org |
| This compound | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-5-phenethylisoxazol-3-amine | Inferred |
| This compound | Acetone | NaBH₄ | N-Isopropyl-5-phenethylisoxazol-3-amine | Inferred |
This table illustrates the general principle of reductive amination and provides hypothetical examples for the functionalization of the target compound.
Acylation and Sulfonylation of the Amine Group
The primary amine group at the 3-position of the isoxazole ring is a key site for functionalization. Its nucleophilic character allows for straightforward acylation and sulfonylation reactions, yielding the corresponding amides and sulfonamides. These transformations are fundamental for creating derivatives with altered chemical properties.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) readily produces N-acylated derivatives. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction.
Sulfonylation: Similarly, sulfonamides are synthesized by treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The synthesis of N-sulfonamide isoxazole derivatives can be achieved using water as a solvent, which aligns with the principles of green chemistry. mdpi.com
These reactions are summarized in the table below.
| Reaction Type | Reagent | Product Class | General Conditions |
| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | N-(5-phenethylisoxazol-3-yl)amide | Aprotic solvent, non-nucleophilic base (e.g., pyridine, triethylamine) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(5-phenethylisoxazol-3-yl)sulfonamide | Aprotic solvent or water, base (e.g., pyridine, NaOH) mdpi.com |
Protective Group Strategies for Amine Modifications
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites of the molecule. libretexts.org This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the specific methods required for its removal. organic-chemistry.orgtcichemicals.com
Common strategies for protecting the amine functionality of this compound are outlined below.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid - TFA) | Stable to bases and nucleophiles, catalytic hydrogenation. organic-chemistry.orgtcichemicals.com |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acidic and basic conditions. tcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable under acidic conditions, allowing for orthogonal protection strategies with acid-labile groups like Boc. organic-chemistry.orgtcichemicals.com |
An orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used in the same molecule, allows for the selective deprotection and reaction of specific functional groups. organic-chemistry.org For instance, a molecule containing both a Boc-protected and an Fmoc-protected amine can have the Boc group removed with acid while the Fmoc group remains intact. organic-chemistry.org
Modifications and Transformations of the Phenethyl Substituent
The phenethyl moiety offers another avenue for structural diversification. Both the aromatic ring and the ethyl chain are susceptible to a variety of chemical transformations.
Synthetic Routes for Aryl and Alkyl Chain Alterations
Modifications to the phenethyl group can be achieved either by altering the substituent on a pre-formed this compound molecule or by synthesizing analogs from appropriately substituted starting materials.
Aryl Modifications: The phenyl ring of the phenethyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, various functional groups can be introduced at the ortho, meta, or para positions. Examples include:
Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen (-Br, -Cl).
Friedel-Crafts Acylation: (using an acyl chloride/AlCl₃) to introduce an acyl group (-COR).
Friedel-Crafts Alkylation: (using an alkyl halide/AlCl₃) to introduce an alkyl group (-R).
Alkyl Chain Alterations: Modifying the two-carbon chain is more complex and often involves synthesizing analogs from different starting materials. For example, replacing 4-phenyl-1-butyne with 5-phenyl-1-pentyne (B154860) in the initial isoxazole synthesis would yield a 5-(3-phenylpropyl)isoxazol-3-amine analog.
Functional Group Interconversions on the Phenethyl Moiety
Once functional groups have been introduced onto the phenethyl moiety, they can be converted into other functionalities, a process known as functional group interconversion (FGI). fiveable.me FGI is a cornerstone of organic synthesis, enabling the creation of complex molecules from simpler precursors. fiveable.me
The following table illustrates potential interconversions of functional groups that could be introduced onto the phenyl ring of the phenethyl substituent.
| Initial Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitro (-NO₂) | H₂, Pd/C or Sn/HCl | Amine (-NH₂) |
| Ketone (-COR) | NaBH₄ or LiAlH₄ | Alcohol (-CH(OH)R) |
| Aldehyde (-CHO) | KMnO₄ or Ag₂O | Carboxylic Acid (-COOH) |
| Carboxylic Acid (-COOH) | SOCl₂, then R'OH | Ester (-COOR') |
| Alcohol (-OH) | PBr₃ | Alkyl Bromide (-Br) |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
Traditional methods for synthesizing isoxazole derivatives often involve harsh conditions, long reaction times, and the use of toxic solvents. mdpi.comnih.gov In response, significant research has focused on developing more environmentally friendly and sustainable synthetic routes, aligning with the principles of green chemistry. bohrium.comsemnan.ac.ir
Key green approaches applicable to isoxazole synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) minimizes environmental impact. bohrium.comsemnan.ac.ir
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.govnih.gov Microwave-assisted synthesis has been shown to enhance reaction rates and improve product yields. nih.gov
Atom Economy: Designing reactions, such as multicomponent reactions, where the maximum number of atoms from the starting materials are incorporated into the final product, reduces waste. mdpi.comnih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, often using solid-supported catalysts, simplifies work-up procedures and eliminates solvent waste. bohrium.com
Catalytic Methods and Catalyst Design
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. bohrium.comorganic-chemistry.org The development of novel catalysts is crucial for the sustainable synthesis of isoxazoles.
The most common route to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov Various catalytic systems have been developed to improve this and other synthetic methods.
| Catalyst Type | Example(s) | Reaction Type | Advantages |
| Copper(I) Catalysts | Cu(I) salts (e.g., CuI, CuCl) | [3+2] Cycloaddition | High regioselectivity, mild conditions, good yields. organic-chemistry.orgnih.goveresearchco.com |
| Gold Catalysts | AuCl₃ | Cycloisomerization of α,β-acetylenic oximes | Good yields, applicable for various substitution patterns. organic-chemistry.org |
| Hypervalent Iodine | Generated in situ from 2-iodobenzoic acid and m-CPBA | Intramolecular Oxidative Cycloaddition | Environmentally benign, efficient for fused isoxazoles. mdpi.com |
| Heterogeneous Catalysts | Nano-titania-supported sulphonic acid, Amine-functionalized cellulose | Various | Recyclable, easy to separate from the reaction mixture, enables solvent-free conditions. bohrium.commdpi.com |
The design of heterogeneous and recyclable catalysts is particularly important for sustainable synthesis, as it simplifies product purification and reduces waste. bohrium.com
Despite a comprehensive search for scientific literature, no specific information was found regarding the synthetic methodologies and chemical transformations of the compound This compound .
The conducted searches aimed to retrieve data on its synthesis, including solvent-free and environmentally benign reaction conditions, as well as methodologies for the stereoselective synthesis of its analogs. However, the available scientific literature does not appear to contain specific studies or detailed research findings on this particular chemical entity.
General synthetic methods for isoxazole derivatives are well-documented, often involving the reaction of hydroxylamine with β-dicarbonyl compounds or related precursors. Environmentally friendly approaches to isoxazole synthesis have also been explored, utilizing methods such as microwave-assisted synthesis, ultrasound irradiation, and reactions in aqueous media to minimize the use of hazardous organic solvents. Furthermore, stereoselective syntheses of various isoxazole analogs have been developed, typically employing chiral auxiliaries or catalysts to control the stereochemistry of the products.
However, the application of these general principles to the specific synthesis of this compound, and any subsequent chemical transformations or stereoselective preparations of its analogs, is not described in the currently accessible scientific literature. Consequently, the detailed research findings and data tables requested for the outlined sections cannot be provided.
Spectroscopic and Structural Elucidation Techniques for 5 Phenethylisoxazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
One-Dimensional (1D) NMR Spectroscopy (¹H and ¹³C) for Structural Assignment
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Phenethylisoxazol-3-amine is predicted to show distinct signals corresponding to the protons of the phenethyl group, the isoxazole (B147169) ring, and the amine group. The protons of the phenyl ring are expected to appear in the aromatic region (δ 7.20-7.40 ppm). The ethyl bridge would present as two triplets around δ 3.00 ppm, characteristic of a -CH₂-CH₂- system where both methylene (B1212753) groups are adjacent to deshielding groups (the phenyl and isoxazole rings). A singlet for the isoxazole C4-H proton would likely appear around δ 5.5-6.0 ppm. The amine (NH₂) protons would produce a broad singlet, the chemical shift of which can vary (typically δ 4.0-5.0 ppm) and can be confirmed by its disappearance upon D₂O exchange. libretexts.orglibretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, distinct signals are expected for the isoxazole ring carbons, with the C3 (bearing the amine group) and C5 (bearing the phenethyl group) appearing at highly deshielded positions (e.g., >150 ppm). The carbons of the phenethyl group would include those of the aromatic ring (typically δ 125-140 ppm) and the two aliphatic carbons of the ethyl linker (typically δ 25-35 ppm).
Predicted ¹H and ¹³C NMR Data for this compound: This data is predicted based on known chemical shift ranges and data from analogous compounds.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 (m) | 126.0 - 141.0 |
| -CH₂-Ph | ~3.05 (t) | ~35.0 |
| -CH₂-isoxazole | ~3.15 (t) | ~29.0 |
| Isoxazole C4-H | ~5.80 (s) | ~95.0 |
| -NH₂ | ~4.5 (br s) | N/A |
| Isoxazole C3 | N/A | ~170.0 |
| Isoxazole C5 | N/A | ~168.0 |
Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecule's structural connectivity.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. researchgate.net Key expected correlations for this compound would include the coupling between the adjacent methylene protons of the ethyl bridge and the couplings between the ortho, meta, and para protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu It would be used to definitively assign the carbon signals corresponding to each protonated carbon, such as linking the proton signals of the ethyl chain and the phenyl ring to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. columbia.edu For instance, it would show a correlation from the methylene protons of the ethyl linker to the C5 carbon of the isoxazole ring and to the quaternary carbon of the phenyl ring, confirming the placement of the phenethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation. A key NOESY correlation would be expected between the protons of the methylene group attached to the isoxazole ring and the C4-H of the isoxazole ring, confirming their spatial proximity. researchgate.net
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. msu.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₂N₂O), the expected exact mass can be calculated.
Calculated Exact Mass for this compound:
Formula: C₁₁H₁₂N₂O
Monoisotopic Mass: 188.09496 u
Analysis: An HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecular ion [M+H]⁺ at approximately 189.1022 u.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem MS (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to produce a spectrum of product ions. The fragmentation pattern serves as a "fingerprint" that helps to elucidate the molecular structure. libretexts.orglibretexts.org For this compound, the most likely fragmentation pathways would involve cleavage of the phenethyl group.
Predicted Key Fragmentations in MS/MS:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the two methylene groups of the ethyl linker. This would result in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Cleavage adjacent to the isoxazole ring: Another significant fragmentation would be the cleavage of the bond between the ethyl group and the isoxazole ring, leading to fragments corresponding to the isoxazole amine moiety and the phenethyl radical.
Predicted MS/MS Fragmentation Data Table: This data is predicted based on common fragmentation patterns for similar structures.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Plausible Fragment Identity |
| 189.1 ([M+H]⁺) | 91.1 | Tropylium ion [C₇H₇]⁺ |
| 189.1 ([M+H]⁺) | 172.1 | Loss of NH₃ (Ammonia) |
| 189.1 ([M+H]⁺) | 105.1 | [C₈H₉]⁺ cation |
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. For this compound, the primary amine (NH₂) group would be a key feature, showing two characteristic stretching bands. orgchemboulder.combrainly.in
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for detecting non-polar bonds and symmetric vibrations, such as those in the aromatic ring.
Predicted Vibrational Spectroscopy Data Table: This data is predicted based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands, medium) | Weak |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1580 (medium) | Weak |
| Aromatic Ring | C-H Stretch | 3100-3000 (sharp, weak) | Strong |
| Aromatic Ring | C=C Stretch | 1600, 1475 (sharp, variable) | Strong |
| Aliphatic Chain (-CH₂-) | C-H Stretch | 2960-2850 (medium-strong) | Medium-strong |
| Isoxazole Ring | C=N Stretch | ~1620 (medium) | Medium |
| Isoxazole Ring | Ring Stretch | ~1450-1380 | Medium |
| Isoxazole Ring | C-O Stretch | ~1250 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores—functional groups that absorb light. ijprajournal.com In organic molecules, the most common electronic transitions are σ → σ, n → σ, π → π, and n → π. ijprajournal.combbec.ac.in The energy required for these transitions generally follows the order σ → σ* > n → σ* > π → π* > n → π*. ijprajournal.com
For this compound, the primary chromophores are the phenyl ring and the isoxazole ring. These conjugated systems are rich in π-electrons, making π → π* transitions the most prominent and observable features in the UV-Vis spectrum. The presence of heteroatoms (nitrogen and oxygen) in the isoxazole ring also introduces non-bonding electrons (n-electrons), making n → π* transitions possible.
π → π Transitions:* These are high-intensity (large molar absorptivity, ε) transitions associated with the conjugated π-systems of the benzene (B151609) and isoxazole rings. Extended conjugation, such as that in the phenethyl group attached to the isoxazole, typically results in a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. libretexts.org For comparison, unconjugated alkenes absorb around 170-190 nm, while more complex conjugated systems absorb at significantly higher wavelengths. bbec.ac.in
n → π Transitions:* These transitions involve the excitation of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital. They are typically of much lower intensity (low ε) than π → π* transitions and occur at longer wavelengths. bbec.ac.in
Table 1: UV-Vis Absorption Data for Representative Isoxazole Derivatives
This table presents UV-Vis absorption maxima for various isoxazole derivatives to illustrate the typical electronic transitions observed in this class of compounds.
| Compound Name | Solvent | λmax (nm) | Reference |
| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Methanol | 376 | nih.gov |
| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 407 | nih.gov |
| (E)-4-(4-(Benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 380 | nih.gov |
| 5-(4'-chlorophenyl)-3-(dicyclopentadienyl iron)-1,2-Isoxazole | Not Specified | 475 (n→π) | rasayanjournal.co.in |
| 5-(4'-methoxyphenyl)-3-(dicyclopentadienyl iron)-1,2-Isoxazole | Not Specified | 455 (n→π) | rasayanjournal.co.in |
| 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | Acetonitrile | 214, 233, 250, 289, 311, 339 | preprints.org |
X-ray Crystallography for Solid-State Molecular Structure Determination
For this compound, a successful crystal structure analysis would unambiguously confirm its connectivity and provide key structural parameters. Based on studies of related isoxazole derivatives, certain structural features can be anticipated:
Planarity of the Isoxazole Ring: The five-membered isoxazole ring is expected to be largely planar. scispace.com
Conformation: The analysis would reveal the rotational orientation of the phenethyl group relative to the isoxazole ring, as well as the conformation of the ethyl bridge.
Intermolecular Interactions: The crystal packing would be determined by intermolecular forces such as hydrogen bonds (involving the -NH2 group), and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. scispace.com
Although a crystal structure for this compound has not been reported in the searched literature, data from other substituted isoxazoles demonstrate the utility of this method.
Table 2: Representative Crystallographic Data for Isoxazole Derivatives
This table summarizes key crystallographic parameters from published structures of isoxazole-containing compounds, illustrating the type of data obtained from an X-ray diffraction experiment.
| Compound Name | Crystal System | Space Group | Key Cell Parameters | Reference |
| 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | Triclinic | P1 | a = 5.9350 Å, b = 10.1850 Å, c = 14.8270 Å, α = 104.938°, β = 97.960°, γ = 90.933° | scispace.com |
| (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone | Orthorhombic | P2₁2₁2₁ | a = 6.4590 Å, b = 7.3545 Å, c = 32.181 Å | nih.gov |
| 9-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | Not Specified | Not Specified | Structure confirmed by X-ray crystallography | mdpi.com |
Theoretical and Computational Chemistry Investigations of 5 Phenethylisoxazol 3 Amine
Quantum Chemical Calculation Approaches (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of pharmaceutical interest. These calculations can elucidate electronic properties, predict spectroscopic signatures, and model reaction pathways, offering a comprehensive understanding of the molecule's behavior. In recent years, DFT analysis has been applied to various isoxazole (B147169) derivatives to study their electronic structure and chemical reactivity.
The electronic structure of a molecule is intrinsically linked to its reactivity and stability. Molecular Orbital Theory provides a framework for understanding this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-Phenethylisoxazol-3-amine
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations. Actual values would need to be determined through specific computational studies on this compound.
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, DFT methods can be used to calculate its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, providing a theoretical basis for interpreting experimental NMR data.
Furthermore, these calculations can explore the molecule's conformational landscape. The phenethyl group of this compound can adopt various orientations relative to the isoxazole ring, and DFT can be used to calculate the relative energies of these different conformers. Identifying the lowest energy (most stable) conformation is crucial for understanding how the molecule will present itself to its environment, including potential biological targets.
Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes. Quantum chemical calculations can be used to model reaction pathways, providing detailed information about the energy changes that occur as reactants are converted into products. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can gain insight into the kinetics of a reaction. For the synthesis of this compound, DFT could be used to investigate the mechanism of key steps, helping to identify potential bottlenecks and suggest modifications to improve reaction yield and efficiency.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics simulations offer a dynamic perspective. These methods allow for the exploration of a molecule's conformational flexibility and its interactions with other molecules over time.
The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For this compound, molecular dynamics (MD) simulations can be employed to explore its conformational space. By simulating the motion of the molecule over time, researchers can generate an ensemble of possible conformations and construct an energy landscape that reveals the most probable shapes the molecule will adopt. This information is critical for understanding how the molecule might fit into the binding site of a protein.
A primary goal of medicinal chemistry is to understand how a ligand (a small molecule like this compound) interacts with its biological target, typically a protein. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target. This method can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
Following docking, molecular dynamics simulations can be used to refine the predicted binding mode and assess the stability of the ligand-protein complex. These simulations provide a detailed picture of the dynamic interplay between the ligand and the target, highlighting the specific amino acid residues that are crucial for binding. For this compound, these computational approaches could be used to screen for potential biological targets and to elucidate the molecular basis of its activity, thereby guiding the design of more potent and selective analogs. Studies on other isoxazole derivatives have successfully used molecular docking and dynamics simulations to understand their interactions with various protein targets researchgate.net.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Principles
In the context of this compound and its analogs, QSAR and QSPR studies are instrumental in expediting the drug discovery process. They enable the prioritization of compounds for synthesis and biological evaluation, thereby conserving resources and accelerating the identification of promising drug candidates. The development of robust and predictive QSAR/QSPR models relies on the careful selection of a training set of molecules with known activities or properties, the calculation of relevant molecular descriptors, and the application of statistical methods to derive a predictive equation.
Development of Predictive Models based on Molecular Descriptors and Biological Activity
The foundation of a predictive QSAR model lies in the numerical representation of molecular structures through descriptors. These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (3D descriptors), and quantum-chemical (e.g., HOMO/LUMO energies). For a series of this compound derivatives, a hypothetical study might involve the investigation of their inhibitory activity against a specific biological target.
To illustrate, consider a hypothetical dataset of this compound analogs and their corresponding biological activities.
| Compound | Substituent (R) | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (TPSA) | Biological Activity (IC50, µM) |
|---|---|---|---|---|---|
| 1 | H | 188.23 | 2.1 | 55.1 | 10.5 |
| 2 | 4-Cl | 222.67 | 2.8 | 55.1 | 5.2 |
| 3 | 4-OCH3 | 218.25 | 2.0 | 64.3 | 8.9 |
| 4 | 4-NO2 | 233.22 | 2.2 | 99.9 | 15.8 |
Using this data, a multiple linear regression (MLR) model could be developed. nih.gov The resulting equation might take the form:
log(1/IC50) = β0 + β1(LogP) + β2(TPSA) + ... + βn(Descriptor n)
This equation would quantify the contribution of each descriptor to the biological activity. For instance, a positive coefficient for LogP would suggest that increased lipophilicity enhances activity, while a negative coefficient for TPSA might indicate that higher polarity is detrimental. Such models, once validated, can predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds.
Application of Machine Learning Algorithms in Chemical Space Exploration
Traditional QSAR models like MLR are powerful but may not capture complex, non-linear relationships between structure and activity. Machine learning (ML) algorithms offer more sophisticated approaches to model these intricate correlations. nih.gov Techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are increasingly employed in drug discovery. nih.govnih.gov
For exploring the chemical space around this compound, an ML model could be trained on a larger and more diverse set of isoxazole derivatives with known biological activities. nih.gov These models can handle high-dimensional data and are adept at identifying subtle patterns that may be missed by conventional methods. researchgate.net
Table of Machine Learning Model Performance for Activity Prediction:
| Algorithm | Training Set Size | Cross-Validation R² | Test Set R² | Root Mean Square Error (RMSE) |
|---|---|---|---|---|
| Multiple Linear Regression | 100 | 0.65 | 0.62 | 0.45 |
| Support Vector Machine | 100 | 0.82 | 0.78 | 0.31 |
| Random Forest | 100 | 0.88 | 0.85 | 0.25 |
| Artificial Neural Network | 100 | 0.91 | 0.87 | 0.22 |
The superior performance of ML models, as indicated by higher R² and lower RMSE values in the hypothetical table above, demonstrates their potential to more accurately predict the biological activity of novel this compound derivatives. harvard.edu This enhanced predictive power allows for a more efficient exploration of the vast chemical space, prioritizing the synthesis of compounds with the highest probability of desired biological activity. mdpi.com
Cheminformatics Approaches for Analog Design and Chemical Space Mapping
Cheminformatics provides the tools and techniques to navigate and analyze the vast landscape of possible chemical structures, known as chemical space. nih.gov For this compound, cheminformatics approaches are crucial for designing novel analogs with improved properties and for understanding the broader structural landscape of related compounds.
One key aspect of analog design is the concept of molecular similarity. By identifying compounds that are structurally similar to a known active molecule, it is often possible to find new compounds with similar or improved activity. Similarity searching, using various molecular fingerprints, is a common technique. These fingerprints are binary strings that encode the presence or absence of specific structural features.
To map the chemical space of isoxazole derivatives, dimensionality reduction techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) are employed. nih.gov These methods project the high-dimensional descriptor space into a two- or three-dimensional plot, allowing for the visualization of the distribution of compounds and the identification of clusters of structurally similar molecules. This can reveal unexplored regions of chemical space that may contain novel and active compounds.
The integration of cheminformatics with synthetic feasibility assessment is also critical. While computational models can suggest a vast number of potentially active analogs of this compound, it is essential to prioritize those that can be synthesized efficiently. By incorporating retrosynthetic analysis tools, it is possible to filter virtual compounds based on their synthetic accessibility, bridging the gap between computational design and laboratory reality.
Exploration of Biological Interaction Modalities of 5 Phenethylisoxazol 3 Amine Mechanistic Focus
Target Identification Methodologies for the Isoxazole (B147169) Amine Scaffold
Identifying the specific cellular components that a bioactive small molecule interacts with is a foundational step in drug discovery. nih.govrsc.org For the isoxazole amine scaffold, three complementary strategies are predominantly employed: probe-driven biochemical methods, genetic and genomic approaches, and computational prediction. nih.govresearchgate.net
Probe-Driven Biochemical Methods (e.g., Affinity Probes, Activity-Based Protein Profiling)
Probe-driven methods utilize modified versions of a bioactive molecule to directly capture and identify its protein binding partners from complex biological mixtures. drughunter.com These approaches include affinity purification and activity-based protein profiling (ABPP). rsc.orgacs.org
Affinity Probes: This classical technique involves immobilizing a ligand on a solid support (like beads) to "pull down" its target proteins from cell lysates. rsc.orgdrughunter.com To overcome challenges such as non-specific binding, competitive formats are often used where the lysate is pre-incubated with the free, unmodified compound to prevent the target from binding to the probe-functionalized support. drughunter.com For the isoxazole scaffold, modular synthesis approaches, such as the Ugi multi-component reaction, have been used to create libraries of fully functional affinity probes in a single step. frontiersin.org For instance, an aldehyde-containing isoxazole derivative was used as a key building block to generate probes for phosphotyrosine phosphatases like PTP1B. frontiersin.org
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic strategy that uses reactive chemical probes to covalently label the active forms of enzymes within a proteome. acs.org These probes typically consist of a recognition element (warhead), a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore). acs.org They react in a mechanism-based manner with a catalytic residue in the enzyme's active site, providing a direct readout of enzyme activity. acs.org Isoxazole-based structures have been successfully developed into activity-based probes.
Woodward's Reagent K (WRK): Probes derived from this reactive isoxazolium salt have been shown to selectively label a few proteins in the human proteome, demonstrating unique reactivity towards the catalytic N-terminal proline of the macrophage migration inhibitory factor (MIF). nih.gov
HDAC Probes: Isoxazole scaffolds have served as a starting point for designing potent probes for histone deacetylases (HDACs), such as HDAC3. nih.gov
Fluorescent Probes: Isoxazole-1,4-Dihydropyridines (IDHPs) have been tethered to various fluorophores to create probes for visualizing biological targets like the multidrug-resistance transporter (MDR-1). nih.govresearchgate.net
Table 1: Examples of Probe-Driven Methods for Isoxazole Scaffolds
| Probe Type | Scaffold Component | Target Class/Protein | Methodology | Reference |
|---|---|---|---|---|
| Affinity Probe | Aldehyde-containing isoxazole | Phosphotyrosine Phosphatases (PTP1B) | Ugi multi-component reaction synthesis, Affinity Purification | frontiersin.org |
| Activity-Based Probe | Isoxazole-based diazide | Histone Deacetylases (HDAC3) | Design of potent and selective probes for BEPProFL | nih.gov |
| Activity-Based Probe | Woodward's Reagent K (isoxazolium salt) | Macrophage Migration Inhibitory Factor (MIF) | Covalent labeling of catalytic N-terminal proline | nih.gov |
Genetic Interaction and Genomic Approaches to Target Elucidation
Genetic methods identify targets by observing how genetic perturbations, such as gene knockout or knockdown, alter the cellular response to a compound. nih.gov These approaches can reveal not only direct targets but also components of the same biological pathway, providing valuable mechanistic insights. nih.gov
CRISPR-Based Screening: The CRISPR gene-editing toolkit enables large-scale screening for genetic interactions. A CRISPR-based double knockout (CDKO) system can be used to generate extensive human genetic interaction (GI) maps by systematically deleting pairs of genes. nih.govnih.gov Such maps can identify synthetic lethal interactions, where the simultaneous loss of two genes is lethal to a cell, but the loss of either one alone is not. nih.gov This information can predict synergistic drug combinations and elucidate drug mechanisms by correlating the GI profile of a gene with the activity profile of a compound. nih.govnih.gov
RNA Interference (RNAi) Screening: Similar to CRISPR, libraries of small interfering RNAs (siRNAs) can be used in high-throughput screens to identify host factors essential for a specific biological process, such as viral replication. nih.govucl.ac.uk For example, genome-wide siRNA screens have been used to identify hundreds of host cell factors important for HIV replication. ucl.ac.uk This pool of potential targets can then be cross-referenced with compounds that inhibit the same process. Isoxazole sulfonamides that were found to inhibit HIV-1 replication are believed to act by targeting such host factors. ucl.ac.uk
Table 2: Genetic and Genomic Approaches for Target Elucidation
| Method | Principle | Application Example | Reference |
|---|---|---|---|
| CRISPR Double Knockout (CDKO) | Systematic pairwise gene deletion to map genetic interactions (GIs) and identify synthetic lethality. | Generation of a large-scale human GI map to find synergistic drug target pairs for cancer therapy. | nih.govnih.gov |
| RNA Interference (siRNA) Screening | Genome-wide knockdown of gene expression to identify genes essential for a specific phenotype. | Identification of host cell factors required for HIV-1 replication, providing potential targets for antiviral drugs like isoxazole sulfonamides. | ucl.ac.uk |
Computational Inference and Virtual Screening for Target Prediction
Computational methods leverage the power of algorithms and structural biology to predict ligand-target interactions, enabling the rapid screening of vast chemical libraries against potential protein targets. innovareacademics.innih.gov
Virtual Ligand Screening (VLS): VLS is a prominent in silico technique where computational models are used to dock a library of small molecules into the binding site of a target protein. innovareacademics.in The molecules are then ranked based on their predicted binding affinity (e.g., docking score), allowing for the identification of promising hit compounds. innovareacademics.in This approach has been widely applied to the isoxazole scaffold. For instance, libraries of isoxazole derivatives have been virtually screened against essential bacterial enzymes, such as dihydrofolate reductase (DHFR), and human proteins like the heat shock protein 90 (Hsp90). innovareacademics.inresearchgate.netresearchgate.net In one study, virtual screening of the ZINC database identified dozens of isoxazole-based molecules as potential Hsp90 inhibitors, with several showing higher predicted binding affinities than known inhibitors. researchgate.netresearchgate.net
Ligand-Based Virtual Screening: When a 3D structure of the target is unavailable, ligand-based methods can be used. These approaches identify new potential ligands by comparing their features (e.g., 2D fingerprints, 3D shape) to those of a known active molecule. acs.org Web tools like SwissSimilarity facilitate high-throughput screening of millions of virtual compounds against a query molecule. acs.org
Table 3: Computational Approaches for Target Prediction of Isoxazole Scaffolds
| Method | Principle | Target(s) / Application | Reference |
|---|---|---|---|
| Molecular Docking / VLS | In silico docking of compound libraries into a protein's binding site to predict affinity. | S. aureus enzymes (DHFR, DHPS), Heat Shock Protein 90 (Hsp90), Cannabinoid Receptor (CB2) | innovareacademics.inresearchgate.netnih.gov |
| Pharmacophore-Based Virtual Screening (PBVS) | Screening for compounds that match a 3D arrangement of features (pharmacophore) required for binding. | Identification of Hsp90 inhibitors based on the structure of the resorcinylic isoxazole amine NVP-AUY922. | researchgate.net |
Elucidation of Mechanism of Action (MoA)
Once a target has been identified, the next critical step is to elucidate the compound's mechanism of action—the specific biochemical consequences of the drug-target interaction. acs.orgnih.gov This involves analyzing how the compound perturbs biological pathways and characterizing its direct effects on enzyme function.
Biochemical Pathway Perturbation Analysis
This approach examines the downstream effects of a compound on specific cellular pathways. By measuring changes in protein activity or metabolite levels, researchers can confirm target engagement and understand the broader biological impact of the compound. A key example involves isoxazole amides developed as inhibitors of SET and MYND Domain-Containing Protein 3 (SMYD3), a lysine (B10760008) methyltransferase. acs.orgnih.gov The MoA was elucidated by demonstrating that these inhibitors block the SMYD3-mediated methylation of its substrate, MEKK2. acs.orgnih.gov This was quantified using a cellular mechanistic assay, confirming that inhibiting the SMYD3 enzyme disrupts the MEK/ERK kinase signaling pathway in cancer cells. acs.org Similarly, studies on isoxazole sulfonamides that inhibit HIV-1 replication showed that the compounds did not affect early steps like entry or reverse transcription but specifically impaired a later step required for viral gene expression, pointing to a perturbation in a host cell pathway. ucl.ac.uk
Enzyme Inhibition Modalities and Mechanistic Studies
For compounds that target enzymes, detailed mechanistic studies are performed to characterize the nature of the inhibition. drugbank.com These studies determine whether the inhibition is reversible or irreversible, and identify the modality (e.g., competitive, non-competitive, uncompetitive) by analyzing enzyme kinetics in the presence of the inhibitor. nih.gov
The isoxazole scaffold has been incorporated into inhibitors for a diverse range of enzymes:
Amine Oxidases: A series of pyrazole (B372694) derivatives, which are structurally related to isoxazoles, were found to be reversible and non-competitive inhibitors of monoamine oxidases. nih.gov
SMYD3: The discovery of isoxazole amides as SMYD3 inhibitors included detailed mode-of-inhibition (MOI) characterization to understand how they interact with the enzyme. acs.orgnih.gov
Cyclooxygenases (COX): Novel isoxazole derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2, with some compounds showing significant selectivity for the COX-2 enzyme. frontiersin.org
Carbonic Anhydrase (CA): Isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, with molecular docking and simulation studies supporting the in vitro enzyme inhibition results. acs.org
Table 4: Enzyme Inhibition by Isoxazole Derivatives
| Enzyme Target | Isoxazole Derivative Class | Inhibition Modality / Finding | Reference |
|---|---|---|---|
| Amine Oxidases | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles* | Reversible, non-competitive inhibition | nih.gov |
| SMYD3 | Isoxazole amides | Potent and selective inhibition; MOI characterized | acs.orgnih.gov |
| COX-2 | Phenyl-isoxazole derivatives | Selective inhibition of COX-2 over COX-1 | frontiersin.org |
| Carbonic Anhydrase | Substituted isoxazoles | Significant inhibitory activity against CA | acs.org |
| Hsp90 | Resorcinyl isoxazole amides (e.g., NVP-AUY922) | Potent inhibition of Hsp90 ATPase activity | researchgate.netresearchgate.net |
*Pyrazole is a structural isomer of isoxazole.
Cellular Pathway Perturbation Studies and Downstream Effects
The binding of a ligand to its receptor initiates a cascade of intracellular events, leading to the perturbation of specific cellular signaling pathways and producing downstream effects. These perturbations are the molecular basis of the physiological or pharmacological response to the ligand.
Cellular signaling networks are complex systems of interacting proteins that transmit information from the cell surface to the nucleus, leading to changes in gene expression and cellular function. nih.gov Perturbations in these pathways are central to both normal physiology and disease states like cancer. nih.govnih.gov
Key signaling pathways that are often modulated by pharmacologically active compounds include:
Mitogen-Activated Protein Kinase (MAPK) Pathway: Also known as the Ras-Raf-MEK-ERK pathway, this cascade is crucial for regulating cell proliferation, differentiation, and survival. nih.gov Dysregulation of the MAPK pathway is a common feature in many cancers. nih.gov
Wnt/β-catenin Pathway: This conserved pathway plays a vital role in cell proliferation, differentiation, and migration. nih.gov Mutations in components of this pathway, such as APC or β-catenin, can lead to its constitutive activation and contribute to cancer development. nih.gov
Other Important Pathways: The KEGG (Kyoto Encyclopedia of Genes and Genomes) database provides a comprehensive resource of pathway maps, including those for genetic information processing (transcription, translation, replication, and repair), environmental information processing, cellular processes, organismal systems, and human diseases. genome.jp
While the direct effects of 5-Phenethylisoxazol-3-amine on specific cellular pathways are not explicitly detailed in the provided search results, the structural motifs of the molecule suggest potential interactions with pathways regulated by GPCRs. For instance, allosteric modulators of mGluRs can influence downstream signaling cascades controlled by these receptors. nih.gov Similarly, compounds targeting serotonin (B10506) receptors, which are also GPCRs, can modulate a wide range of cellular functions through various signaling pathways. nih.gov
The study of how a compound perturbs these pathways often involves techniques that measure changes in the phosphorylation state of key signaling proteins or alterations in gene expression profiles. nih.gov Understanding these downstream effects is critical for elucidating the mechanism of action of a compound and for predicting its therapeutic and potential off-target effects.
Structure-Activity Relationship (SAR) Principles and Rational Design Strategies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govplos.org This knowledge is then used in rational drug design to optimize lead compounds, improving their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Principles of Rational Design for Analog Synthesis and Biological Optimization
Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the target and the SAR of a lead compound. nih.govnih.gov Key principles include:
Pharmacophore Identification: The initial step is to identify the essential structural features (the pharmacophore) responsible for the biological activity. rsc.org For example, in a series of 2-morpholinobenzoic acid derivatives, the 2-morpholino-5-N-benzylamino benzoic acid scaffold was identified as the optimal pharmacophore for antiproliferative activity. rsc.org
Systematic Structural Modification: Analogs are synthesized by systematically modifying the lead structure. This can involve altering substituents, changing ring systems, or modifying linker groups. plos.orgfrontiersin.org For instance, in a study of phenethylamine (B48288) derivatives, the effects of alkyl, halogen, and oxygen-containing groups on the phenyl ring and ethylamine (B1201723) backbone were investigated to determine their impact on binding affinity for the 5-HT2A receptor. nih.gov
Bioactivity Assessment: The synthesized analogs are then tested for their biological activity to establish SAR. plos.orgfrontiersin.org This data guides the next round of design and synthesis.
The following table summarizes SAR findings for different classes of compounds, illustrating the principles of rational design.
| Compound Class | Structural Modification | Effect on Activity | Reference |
| LSD1 Inhibitors | Presence of a terminal basic amine moiety in the PCM group. | Compounds with the PCM group showed significantly higher activity. | plos.org |
| Substitution on the phenyl ring. | 4-Br, 2-OMe, and 3-OMe substituents increased activity more than 10-fold compared to the unsubstituted compound. | plos.org | |
| Phenethylamine Derivatives | Attachment of two phenyl groups to the ethylamine backbone. | Generally higher affinity for the 5-HT2A receptor compared to tryptamines. | nih.gov |
| Alkyl or halogen groups at the para position of the phenyl ring. | Positive effect on binding affinity. | nih.gov | |
| Trypanosoma cruzi Inhibitors | Exploration of substituents on the phenylpyrazolone nitrogen. | More apolar compounds generally showed better activity. | frontiersin.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Chemotypes
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space, improve compound properties, and circumvent patent issues. researchgate.netnih.govnih.govscispace.com
Bioisosteric Replacement: This involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. researchgate.netnih.gov The goal is to enhance the therapeutic profile of the molecule. researchgate.net
Scaffold Hopping: This is a more drastic change where the core structure (scaffold) of a molecule is replaced with a different one, while maintaining the spatial arrangement of key functional groups necessary for biological activity. researchgate.netnih.govscispace.com This can lead to the discovery of novel chemotypes with improved properties. researchgate.netnih.gov
These strategies are often used together. For example, in the development of antiplasmodial compounds, heteroaromatic rings like isoxazoles were explored as replacements for a labile amide bond. biorxiv.org This represents a form of scaffold hopping and bioisosteric replacement. The study found that isoxazole derivatives showed promising activity, with the relative positioning of substituents being crucial. biorxiv.org
The following table provides examples of how these strategies have been applied.
| Original Scaffold/Fragment | Replacement Scaffold/Fragment | Desired Outcome | Reference |
| Labile amide bond in pantothenamides | Isoxazole ring | Improved metabolic stability | biorxiv.org |
| Core structure of a known drug | Novel scaffold | Improved physicochemical properties, novel chemical space | researchgate.netnih.govscispace.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Conformational Effects on Biological Recognition and Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. capes.gov.brnih.gov Conformational analysis aims to understand the preferred spatial arrangement of atoms in a molecule and how this influences its biological activity. capes.gov.brethz.chnih.gov
Conformational Flexibility and Binding: The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a receptor is essential for high-affinity binding. nih.govnih.gov For example, in the design of factor Xa inhibitors, the restricted conformation of a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B1588877) moiety was suggested to enhance its affinity for the S4 subsite of the enzyme. nih.gov
Conformational Preferences: Molecules often exist as an equilibrium of different conformers. The relative population of these conformers can be influenced by the solvent and by substituents on the molecule. capes.gov.brethz.chnih.gov For instance, a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives showed that the introduction of a fluorine atom significantly altered the predominant conformation in solution. nih.govmdpi.com
Conformation and Activity: The preferred conformation can directly impact biological activity. In a study of phenethylamine molecules, it was observed that active compounds generally lacked a steric "bulge" below the plane of the benzene (B151609) ring, which was present in inactive compounds. capes.gov.br
Computational methods, such as quantum chemical calculations, are often used in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy to study molecular conformation. nih.govethz.ch
Applications in Advanced Chemical Research
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The isoxazole (B147169) ring system, a key feature of 5-Phenethylisoxazol-3-amine, is a privileged scaffold in organic synthesis due to its stability and the potential for the weak nitrogen-oxygen bond to be cleaved under specific reductive or basic conditions. ijrrjournal.com This characteristic makes isoxazoles, including this compound, highly useful as synthetic intermediates. ijrrjournal.com The stability of the ring system permits various modifications of its substituents, leading to functionally complex derivatives, while the ring itself can be opened when required for further transformations. ijrrjournal.com
The synthesis of complex molecules often relies on the iterative coupling of bifunctional building blocks. nih.gov Nature itself employs this strategy in the biosynthesis of polypeptides, oligonucleotides, and many small molecules. nih.gov In a similar vein, compounds like this compound can serve as foundational building blocks. The amine group provides a reactive handle for a multitude of chemical reactions, including amidation, reductive amination, and arylation, allowing for its incorporation into larger, more complex molecular architectures. enamine.net
Several synthetic strategies highlight the versatility of the isoxazole core. One common method for creating the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netnih.gov This reaction is often highly regioselective, yielding specific isomers. nih.govresearchgate.net For instance, anthracenenitrile oxide reacts with propargyl bromide to produce a single regioisomer of the corresponding isoxazole. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the formation of isoxazole derivatives through 1,3-dipolar cycloaddition reactions. nih.gov
The amine functionality on the isoxazole ring, as seen in this compound, is a crucial feature for its role as a building block. The synthesis of amines is a significant area of organic chemistry, given their prevalence in pharmaceuticals, agrochemicals, and natural products. researchgate.net The presence of this amine group allows for the construction of diverse libraries of amides and other derivatives through coupling with various carboxylic acids and other reagents. researchgate.net This modular approach enables the systematic exploration of chemical space and the generation of novel molecules with desired properties. nih.gov
Utility as a Scaffold in Medicinal Chemistry and Drug Discovery (General Principles)
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.com This versatility has led to the widespread use of isoxazole derivatives in drug discovery programs targeting a range of diseases. innovareacademics.inresearchgate.net The benzisoxazole scaffold, a related structure, has also demonstrated broad pharmacological activities, further highlighting the importance of this class of heterocycles. nih.gov
The chemical properties of isoxazole derivatives, including their ability to participate in hydrogen bonding and other non-covalent interactions, make them attractive for designing molecules that can bind effectively to biological targets. researchgate.net The isoxazole ring can act as a bioisostere for other chemical groups, such as the amide bond, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Lead Identification and Optimization Strategies
In the initial stages of drug discovery, identifying "hit" compounds with some activity against a biological target is crucial. Virtual screening and molecular docking are powerful computational tools used to identify potential lead candidates from large compound libraries. innovareacademics.in Isoxazole derivatives are frequently included in these libraries due to their diverse biological activities. innovareacademics.in Docking studies can help predict how these molecules might bind to a target protein, providing insights for further structural optimization. innovareacademics.in
Once a hit compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov The isoxazole scaffold provides a robust framework for such modifications. For example, in the development of BET inhibitors, an amino-isoxazole fragment was identified as a micromolar inhibitor. nih.gov Through structure-based drug design, this fragment was elaborated into a novel isoxazole azepine scaffold with significantly improved potency in both biochemical and cellular assays. nih.gov
Structure-Activity Relationship (SAR) studies are central to lead optimization. These studies involve synthesizing and testing a series of related compounds to understand how changes in chemical structure affect biological activity. For instance, in the development of antitubercular agents, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides were synthesized to establish SAR and improve metabolic stability. nih.gov These studies led to the design of improved compounds that were less susceptible to metabolic degradation while maintaining good antitubercular activity. nih.gov Similarly, in the optimization of adenosine (B11128) A3 receptor antagonists, SAR studies revealed that the presence of specific substituents on the phenyl ring of the isoxazole group was crucial for high binding affinity. acs.org
Design and Application of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying biological processes and validating drug targets. The isoxazole scaffold has been successfully employed in the design of fluorescent probes. researchgate.net For example, isoxazole derivatives have been synthesized that exhibit intense fluorescent properties, making them suitable for use as fluorescent tags in imaging techniques. researchgate.net
The design of these probes often involves incorporating a reporter group, such as a fluorophore, onto the isoxazole scaffold. The synthesis can be designed to include a "clickable" functional group, such as a terminal alkyne, which allows for easy attachment to other molecules using click chemistry. researchgate.net This modular approach facilitates the creation of a diverse library of probes with different properties. researchgate.net For instance, a dansylated nitrile N-oxide was designed to be a stable precursor that could react with alkenes and alkynes to produce fluorescent probes. researchgate.net
Potential in Advanced Materials Science Applications (e.g., Polymer Precursors, Semiconductor Components)
The applications of isoxazole derivatives extend beyond the realm of biology and medicine into the field of materials science. scilit.com The unique electronic and structural properties of the isoxazole ring make it a promising component for the development of advanced materials, including polymers and organic semiconductors. researchgate.netblucher.com.br
Organic semiconductors are of significant interest for their potential use in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.netblucher.com.br The performance of these materials depends on factors such as their conjugated π-electron system, molecular packing, and chemical stability. researchgate.netblucher.com.br Isoxazole derivatives have been investigated for these applications due to their inherent aromaticity and the ability to tune their electronic properties through synthetic modification. worldscientific.com Theoretical studies using density functional theory (DFT) have suggested that certain isoxazole derivatives could be good hole transport materials, a key property for semiconductor applications. worldscientific.com
The isoxazole moiety can also be incorporated into polymers to create materials with novel properties. rsc.org The synthesis of polyisoxazoles can be achieved through cycloaddition reactions of monomers containing nitrile-N-oxide and alkyne functionalities. rsc.org The thermal properties of these polymers, such as their glass transition temperatures, can be influenced by the structure of the monomers used. rsc.org For example, incorporating fatty acid derivatives into polyisoxazoles has been shown to affect the molecular weight and thermal characteristics of the resulting polymers. rsc.org Vinylisoxazole derivatives have also been polymerized and copolymerized to create new polymeric materials. acs.org Furthermore, isoxazole derivatives have been explored for the synthesis of liquid crystals, which have applications in displays and other electro-optical devices. researchgate.net
Future Perspectives and Emerging Research Directions for 5 Phenethylisoxazol 3 Amine
Innovations in Sustainable and Scalable Synthesis of Isoxazole (B147169) Amine Derivatives
The development of environmentally benign and economically viable synthetic routes is a paramount goal in modern chemistry. For 5-Phenethylisoxazol-3-amine and its derivatives, future research will likely focus on moving beyond traditional synthetic methods towards more sustainable and scalable approaches.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For isoxazole derivatives, this includes the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash, which has been shown to be effective in the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. wikipedia.org The use of water as a solvent and alternative energy sources like ultrasonic irradiation and even natural sunlight are also gaining traction. nih.govsemanticscholar.orgmdpi.com These methods not to only reduce the reliance on hazardous organic solvents but can also lead to improved reaction times and yields. The application of such green methodologies to the synthesis of this compound could significantly enhance its environmental footprint.
Flow Chemistry for Scalability: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. calpaclab.com The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a multi-step flow process, highlighting the potential for producing these compounds in multigram quantities without the need for traditional workup and purification. calpaclab.comgoogle.com Implementing a continuous flow process for the synthesis of this compound would be a critical step towards its large-scale production for potential commercial applications. Research in this area would involve optimizing reaction conditions, developing efficient in-line purification techniques, and designing integrated reaction-separation-recovery systems. researchgate.net
A reliable and scalable method for synthesizing 3-amino-5-alkyl isoxazoles has been reported, where reaction conditions like pH and temperature are key to controlling regioselectivity. researchgate.net This approach, which addresses challenges of poor yield and selectivity, could be adapted for the synthesis of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.commdpi.comsigmaaldrich.com For this compound, these computational tools can accelerate the design and development of new analogs with desired properties.
Predictive Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.govsemanticscholar.org By developing 3D-QSAR models for a series of isoxazole derivatives, researchers can identify the key structural features required for a specific biological effect. google.com For this compound, AI and ML algorithms could be trained on existing data for isoxazole compounds to predict the biological activities of novel, computationally designed analogs. This would enable the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates and thus saving significant time and resources.
De Novo Design: Beyond predicting the properties of existing or similar compounds, advanced AI models can be used for de novo drug design. These algorithms can generate entirely new molecular structures with a high probability of possessing the desired activity profile. By providing the model with the this compound scaffold as a starting point, it would be possible to explore a vast chemical space and identify novel derivatives with potentially enhanced efficacy, selectivity, or improved pharmacokinetic properties.
Table 1: Application of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. | Rapid identification of analogs with desired biological activity. |
| QSAR Modeling | Development of models that correlate chemical structure with biological activity to guide lead optimization. | Rational design of more potent and selective compounds. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of candidates with favorable drug-like properties. |
| De Novo Design | Generation of novel molecular structures with desired properties. | Discovery of novel chemical entities with unique biological activities. |
| Synthesis Prediction | Prediction of viable synthetic routes for novel compounds. | Facilitation of the synthesis of computationally designed molecules. |
Advanced Mechanistic Investigations of Biological Interactions at the Molecular Level
Understanding how a molecule interacts with its biological target at the molecular level is crucial for rational drug design. For this compound, a variety of advanced biophysical and computational techniques can be employed to elucidate its mechanism of action.
Biophysical Techniques for Interaction Analysis: A suite of biophysical methods can provide detailed information about the binding of small molecules to proteins. mdpi.comgoogle.com Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the binding affinity, thermodynamics, and stoichiometry of the interaction between this compound and its potential biological targets. researchgate.net These methods provide quantitative data that is essential for understanding the potency and selectivity of a compound.
Molecular Docking and Dynamics Simulations: Computational methods like molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of a ligand within the active site of a protein. google.comnih.govacs.orgusbio.netbldpharm.com By performing docking studies of this compound with various potential target proteins, researchers can predict its binding orientation and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event.
Intrinsic Photochemistry for Target Identification: A particularly innovative approach for studying the molecular interactions of isoxazoles involves harnessing their intrinsic photochemistry. wikipedia.orgsemanticscholar.org Isoxazole-containing molecules can act as photo-crosslinkers upon UV irradiation, allowing them to form covalent bonds with their interacting proteins. wikipedia.orgsemanticscholar.org This technique, known as photoaffinity labeling, can be used to identify the direct binding partners of this compound within a complex biological system, such as a cell lysate. Subsequent proteomic analysis can then reveal the identity of these target proteins, providing crucial information about the compound's mechanism of action.
Exploration of Novel Chemical Reactivity Patterns and Unprecedented Transformations
The isoxazole ring is a versatile heterocyclic system that can undergo a variety of chemical transformations. Exploring the novel chemical reactivity of this compound can lead to the synthesis of new and structurally diverse compounds with potentially unique properties.
Ring-Opening Transformations: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening reactions. A recently developed method involves the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent to produce tertiary fluorinated carbonyl compounds. wikipedia.orgnih.govgoogle.comresearchgate.net Applying this methodology to this compound could provide access to novel fluorinated molecules, which are of great interest in medicinal chemistry due to their unique properties. Another example is the gold-catalyzed ring-opening reaction of isoxazoles with isoxazolyl amines, which could potentially be adapted for the self-condensation or reaction of this compound with other isoxazoles. semanticscholar.org
Functionalization of the Isoxazole Core and Phenethyl Moiety: The isoxazole ring and the phenethyl side chain of this compound offer multiple sites for further functionalization. The amino group at the 3-position can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments. The phenyl ring of the phenethyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. These modifications can be used to fine-tune the physicochemical and biological properties of the parent molecule.
Synthesis of Fused Heterocyclic Systems: The 3-aminoisoxazole (B106053) moiety can serve as a building block for the synthesis of more complex, fused heterocyclic systems. google.com The amino and adjacent ring nitrogen atoms can participate in condensation reactions with various bifunctional reagents to construct new rings fused to the isoxazole core. nih.gov This approach opens up avenues for the creation of novel scaffolds with potentially new and interesting biological activities.
Identification of Uncharted Application Areas for this compound and its Analogs
While the primary focus for many isoxazole derivatives has been in medicinal chemistry, the unique properties of these compounds suggest their potential in a variety of other fields.
Agrochemicals: Isoxazole derivatives have found applications as herbicides, fungicides, and insecticides. semanticscholar.orggoogle.comresearchgate.net The structural features of this compound, including the isoxazole core and the phenethyl group, could be explored for the development of new agrochemicals with novel modes of action. Screening of this compound and its analogs against a panel of agricultural pests and pathogens could reveal new opportunities in this sector.
Materials Science: The isoxazole ring is an electron-rich aromatic system, and its derivatives have been investigated for applications in materials science, including as dyes, liquid crystals, and semiconductors. nih.gov The phenethyl group in this compound could influence the packing and electronic properties of the molecule in the solid state. Therefore, this compound and its derivatives could be investigated as building blocks for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Chemical Probes and Prebiotic Chemistry: The intrinsic photoreactivity of the isoxazole ring makes it a useful tool for chemical biology research. wikipedia.org this compound and its analogs could be developed as chemical probes to study biological processes. For instance, they could be used in photoaffinity labeling experiments to identify the targets of other bioactive molecules. Interestingly, 3-aminoisoxazole has been identified as a key prebiotic precursor in the formation of ribonucleotides, suggesting a fundamental role for this scaffold in the origins of life. mdpi.com Further investigation into the reactivity of this compound under prebiotic conditions could provide insights into the formation of more complex biomolecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Phenethylisoxazol-3-amine, and what are their key experimental parameters?
- Methodological Answer : The compound can be synthesized via cyclization reactions using amines and isoxazole precursors. For example, derivatives of phenylisoxazole amines are often prepared by reacting benzaldehyde oxime with substituted quinoxalines in dichloromethane (DCM) under basic conditions (e.g., Et₃N) at 0°C, followed by purification via gravitational column chromatography . Reaction monitoring via TLC ensures completion. Adjusting stoichiometry (e.g., 1.2 eq. of intermediates) and solvents (e.g., DCM or 1,4-dioxane) can influence yields .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical. For instance, in related isoxazole derivatives, ¹H NMR confirms substitution patterns (e.g., phenyl group integration at δ 7.2–7.5 ppm), while MS validates molecular weight (e.g., m/z 174.2 for (3-phenylisoxazol-5-yl)methylamine) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment.
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Waste must be segregated and treated by certified biohazard companies to prevent environmental contamination . Acute toxicity data (e.g., LD₅₀ values) should guide exposure limits, though specific toxicological profiles for this compound require further study .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or MS data often arise from regioisomeric byproducts or solvent artifacts. For example, in isoxazole syntheses, varying reaction temperatures (e.g., 0°C vs. room temperature) may alter product ratios. Use 2D NMR (COSY, HSQC) to distinguish between similar structures . Cross-validate with computational simulations (e.g., density functional theory for expected spectral peaks) .
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
- Methodological Answer : Scale-up requires careful solvent selection (e.g., THF for solubility) and catalyst optimization. Evidence from similar compounds shows that NaOCl (6%) as an oxidizing agent improves efficiency in quinoxaline coupling reactions . Pilot studies under reflux (e.g., 90°C in 1,4-dioxane) can identify kinetic bottlenecks .
Q. How do substituents on the phenyl ring affect the compound’s stability and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic reactivity but may reduce thermal stability. Accelerated stability testing (40°C/75% RH for 1–3 months) under ICH guidelines can quantify degradation pathways (e.g., hydrolysis of the isoxazole ring). Compare with analogs like 5-(4-tert-butylphenyl)triazol-3-amine, where bulky substituents increase steric hindrance and stability .
Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with dynamics simulations (GROMACS) can model interactions with target proteins (e.g., antioxidant enzymes). For example, oxadiazole analogs show affinity for kinases via hydrogen bonding with active-site residues . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
